3-(3,4-二甲苯基)-1H-吡唑-5-甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

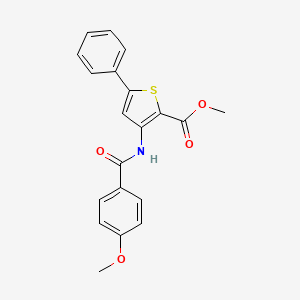

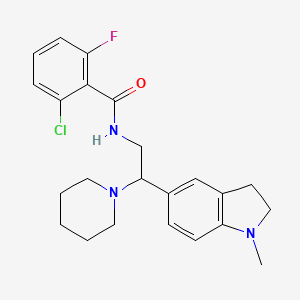

The compound "3-(3,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse biological activities and have been the subject of various studies in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazides with various carbonyl compounds. For instance, the synthesis of related compounds has been reported through the reaction of semicarbazide with different substituted prop-2-en-1-ones . Another method involves the cyclocondensation of hydrazides with diketones in the presence of acetic acid . These methods can potentially be adapted for the synthesis of "3-(3,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray crystallography, which provides detailed information about the crystal system, space group, and hydrogen bonding interactions . The conformation of the pyrazole ring and its substituents can significantly influence the compound's properties and interactions. For example, the dihedral angle between the pyrazole and phenyl rings can indicate the degree of planarity and potential for π-π stacking interactions .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The hydrazone moiety in carbohydrazides is known to exhibit tautomerism and can form intramolecular hydrogen bonds . Additionally, the presence of substituents on the phenyl ring can influence the compound's reactivity towards oxidation, hydrolysis, and other chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. For example, the presence of dimethyl groups can affect the compound's hydrophobicity and solvation energy . Vibrational spectroscopy studies, including FT-IR and FT-Raman, provide insights into the vibrational modes and can help assign specific functional groups . Theoretical calculations, such as DFT, can complement experimental data and predict properties like polarizability and hyperpolarizability, which are relevant for nonlinear optical applications .

科学研究应用

吡唑衍生物及其生物活性

吡唑衍生物,包括“3-(3,4-二甲苯基)-1H-吡唑-5-甲酰肼”,因其广泛的生物活性而备受关注。这些活性源于其独特的结构特征,使其具有广泛的药用价值。吡唑因其在药效基团开发中的作用而著称,作为众多具有生物活性的化合物中的关键结构元素。它们的重要性体现在其作为有机合成中的合成子以及其治疗潜力,例如抗癌、镇痛、抗炎、抗菌、抗病毒、抗惊厥、抗组胺和抗 HIV 特性。吡唑 COX-2 抑制剂的成功突显了这些杂环化合物在药物化学中的重要性,证明了它们通过修饰和衍生化设计活性更高的生物制剂的潜力 (Dar & Shamsuzzaman, 2015)。

吡唑衍生物的多组分反应

通过多组分反应 (MCR) 合成吡唑衍生物代表了药物和药学化学领域的一项重大进展。多组分反应为合成含有吡唑部分的具有生物活性的分子提供了一条有效的途径,突出了吡唑在治疗应用中的重要性。这些反应促进了具有抗菌、抗癌、抗真菌、抗氧化、α-葡萄糖苷酶和 α-淀粉酶抑制、抗炎、抗分枝杆菌、抗疟疾和多种活性的化合物的开发。报告的分析和活性数据、合成机制和分子对接模拟为该领域的未来研究提供了基础 (Becerra, Abonía, & Castillo, 2022)。

吡唑啉作为潜在治疗剂

吡唑啉与吡唑衍生物密切相关,因其治疗应用而被广泛研究。它们具有多种药理作用,包括抗菌、抗炎、镇痛、抗抑郁和抗癌活性。吡唑啉衍生物已显示出作为大麻素 CB1 受体拮抗剂、抗癫痫、抗锥虫、抗病毒、MAO 抑制剂、镇痛、杀虫、降压、一氧化氮合酶抑制剂、抗氧化、类固醇和抗糖尿病剂的潜力。探索 2000 年至 2011 年间新的吡唑啉衍生物及其专利文献,可以深入了解这些化合物的治疗潜力,为研究和开发提供新途径 (Shaaban, Mayhoub, & Farag, 2012)。

作用机制

未来方向

属性

IUPAC Name |

3-(3,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-7-3-4-9(5-8(7)2)10-6-11(16-15-10)12(17)14-13/h3-6H,13H2,1-2H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANDSPXIBGRHAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2529035.png)

![N-(3-fluoro-4-methylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2529040.png)

![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/no-structure.png)

![3-fluoro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide](/img/structure/B2529043.png)

![1-[2-(2-Nitrophenoxy)ethyl]piperidine](/img/structure/B2529044.png)

![8-(4-fluorobenzoyl)-6-(4-methylbenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2529046.png)

![N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline](/img/structure/B2529047.png)